Product packaging for 4-Butoxy-2-fluorobenzoic acid(Cat. No.:CAS No. 123843-54-9)

4-Butoxy-2-fluorobenzoic acid

Cat. No.: B053421
CAS No.: 123843-54-9
M. Wt: 212.22 g/mol
InChI Key: FDDUDQLEOGNYIT-UHFFFAOYSA-N
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Description

4-Butoxy-2-fluorobenzoic acid is a high-value fluorinated benzoic acid derivative engineered for advanced chemical synthesis and research applications. Its structure incorporates two key modifiable sites: the carboxylic acid group, which serves as a versatile handle for amidation or esterification reactions, and the butoxy ether chain, which influences the compound's lipophilicity and overall pharmacokinetic properties. The strategic ortho-fluorine substitution introduces electronic effects that can significantly alter the molecule's acidity, conformational stability, and binding affinity in target systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO3 B053421 4-Butoxy-2-fluorobenzoic acid CAS No. 123843-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUDQLEOGNYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378457
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123843-54-9
Record name 4-butoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies for 4 Butoxy 2 Fluorobenzoic Acid

Retrosynthetic Analysis of 4-Butoxy-2-fluorobenzoic acid

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, leading to distinct synthetic strategies.

Pathway A: Disconnection of the Carboxylic Acid and Butoxy Groups

The first approach involves the disconnection of the C-C bond between the aromatic ring and the carboxylic acid group, and the C-O bond of the butoxy group. This leads to two plausible forward synthetic sequences:

Sequence A1: This sequence begins with the disconnection of the carboxylic acid group, identifying 1-butoxy-3-fluorobenzene (B3362011) as a key intermediate. This intermediate can be further disconnected via the ether linkage to 1,3-difluorobenzene (B1663923) and butanol. The forward synthesis would therefore involve the nucleophilic aromatic substitution (SNAr) of 1,3-difluorobenzene with sodium butoxide to form 1-butoxy-3-fluorobenzene, followed by a regioselective carboxylation at the position ortho to the butoxy group.

Sequence A2: Alternatively, the ether bond can be disconnected first, leading to 2-fluoro-4-hydroxybenzoic acid and a butyl halide. The forward synthesis would then involve the etherification of 2-fluoro-4-hydroxybenzoic acid with a suitable butyl derivative.

Pathway B: Functional Group Interconversion

A second general strategy could involve the formation of the butoxy group from a precursor functional group already present on a 2-fluorobenzoic acid derivative. However, the direct and convergent nature of the pathways originating from disconnections of the key functional groups makes them more synthetically appealing.

Classical Synthetic Approaches to Substituted Benzoic Acids

Historically, the synthesis of substituted benzoic acids has often relied on the oxidation of alkylbenzenes. For instance, a toluene (B28343) derivative with the appropriate substitution pattern could be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. While effective, these methods can suffer from harsh reaction conditions and limited functional group tolerance.

Another classical approach involves the carbonation of Grignard reagents. An appropriately substituted aryl halide can be converted to its Grignard reagent, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid after an acidic workup. The formation of Grignard reagents from fluorinated aromatics can be challenging due to the strength of the C-F bond.

Advanced Reaction Pathways for Aromatic Functionalization

Modern synthetic chemistry offers a range of sophisticated methods for the construction of highly functionalized aromatic compounds like this compound. These methods provide greater control over regioselectivity and are often more tolerant of various functional groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of nucleophiles onto electron-deficient aromatic rings. The presence of the fluorine atom in this compound suggests that SNAr on a fluorinated precursor could be a viable strategy.

In the context of Sequence A1, the reaction of 1,3-difluorobenzene with sodium butoxide is a critical step. The fluorine atoms activate the ring towards nucleophilic attack. The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer complex intermediates. Attack of the butoxide at the C-1 position (para to the other fluorine) or the C-3 position (ortho and para to the other fluorine) would lead to different isomers. Generally, electron-withdrawing groups, such as fluorine, stabilize the negative charge in the Meisenheimer complex most effectively when they are ortho or para to the site of nucleophilic attack. epfl.chsemanticscholar.org In the case of 1,3-difluorobenzene, attack at either the C-4 or C-6 positions is activated by the fluorine at C-1 (ortho) and C-3 (para), while attack at C-2 is activated by both fluorines in the ortho positions. However, substitution of one of the fluorine atoms is the desired reaction. The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens due to the high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. researchgate.net

Etherification Reactions for Butoxy Group Introduction

The formation of the butoxy ether linkage can be efficiently achieved through the Williamson ether synthesis. researchgate.net This reaction involves the SN2 displacement of a halide by an alkoxide. In the context of Sequence A2, the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid would be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide would then react with a butyl halide, such as butyl bromide or butyl iodide, to form the desired ether. researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

ReactantsReagentsProductReaction Type
2-fluoro-4-hydroxybenzoic acid, Butyl bromideBase (e.g., K2CO3), Solvent (e.g., DMF)This compoundWilliamson Ether Synthesis

Carboxylation Methodologies for Benzoic Acid Synthesis

The introduction of the carboxylic acid group onto the aromatic ring can be accomplished through several modern techniques. One of the most powerful methods for regioselective carboxylation is directed ortho-metalation (DoM), followed by quenching with an electrophile like carbon dioxide. wikipedia.orgbaranlab.orgorganic-chemistry.org

In Sequence A1, the intermediate 1-butoxy-3-fluorobenzene would be subjected to ortho-lithiation. The butoxy group is a known directing metalation group (DMG), which coordinates to the organolithium base (e.g., n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The fluorine atom can also act as a directing group. The relative directing ability of these two groups would determine the site of lithiation. The alkoxy group is generally a stronger directing group than fluorine. Therefore, lithiation is expected to occur predominantly at the C-2 position, ortho to the butoxy group. The resulting aryllithium species is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield this compound. fiveable.me

ReactantReagentsIntermediateFinal ProductReaction Sequence
1-butoxy-3-fluorobenzene1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+2-lithio-1-butoxy-3-fluorobenzeneThis compoundDirected ortho-metalation followed by carboxylation

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful control of selectivity at various stages.

Chemoselectivity: In the Williamson ether synthesis starting from 2-fluoro-4-hydroxybenzoic acid, the base could potentially deprotonate the carboxylic acid proton. However, the phenoxide is a much stronger nucleophile than the carboxylate, ensuring that the desired O-alkylation occurs preferentially. It is also common to protect the carboxylic acid as an ester before performing the etherification to avoid any potential side reactions.

Regioselectivity: This is a critical aspect of the synthesis.

In the SNAr reaction of 1,3-difluorobenzene with sodium butoxide, the position of substitution needs to be controlled to favor the formation of 1-butoxy-3-fluorobenzene. As discussed, the electronic effects of the fluorine atoms play a crucial role in directing the incoming nucleophile.

In the directed ortho-metalation of 1-butoxy-3-fluorobenzene, the regioselectivity of the lithiation is paramount. The directing power of the butoxy group is expected to override the directing effect of the fluorine atom, leading to the desired 2-lithiated intermediate. The choice of the organolithium base and reaction conditions can also influence the regioselectivity.

Stereoselectivity: As there are no stereocenters in the target molecule, stereoselectivity is not a primary concern in the synthetic routes discussed.

Green Chemistry Principles and Sustainable Synthesis Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied to create more sustainable methodologies.

One of the key areas of focus is the choice of solvents. Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have associated environmental and health concerns. Green alternatives include the use of more benign solvents such as ethanol, 2-propanol, or even water, often in conjunction with phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the water-insoluble alkyl halide and the aqueous solution of the phenoxide, thereby enabling the use of water as a solvent and reducing the reliance on volatile organic compounds (VOCs).

The choice of base is another important consideration. Strong bases like sodium hydride (NaH) are effective but can pose safety risks. Milder and more environmentally friendly bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often suitable alternatives for the deprotonation of phenols and are easier to handle. jk-sci.com

Furthermore, catalytic approaches to O-alkylation are being explored to reduce waste. While the classic Williamson synthesis is stoichiometric in its use of base, catalytic methods can improve atom economy. For instance, the use of catalytic amounts of a base in conjunction with a system that removes the by-products can drive the reaction to completion. acs.org

Another green aspect to consider is energy efficiency. Microwave-assisted synthesis has emerged as a technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The application of microwave irradiation to the Williamson ether synthesis can lead to faster reaction rates and potentially higher yields.

The following table summarizes some green chemistry approaches that can be applied to the synthesis of this compound:

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Safer Solvents Dimethylformamide (DMF), AcetonitrileWater with Phase-Transfer Catalyst, Ethanol, 2-Propanol
Atom Economy Stoichiometric use of strong base (e.g., NaH)Catalytic use of a milder base (e.g., K2CO3)
Energy Efficiency Conventional reflux heatingMicrowave-assisted synthesis
Waste Reduction Generation of salt by-productsCatalytic systems that minimize by-product formation

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Process Optimization and Scale-Up Strategies for Research Production

The transition from a laboratory-scale synthesis to a larger research production scale for this compound requires careful process optimization and consideration of several key factors to ensure efficiency, safety, and reproducibility.

Optimization of Reaction Conditions:

A critical first step is the optimization of the reaction parameters for the key Williamson ether synthesis step. This involves systematically studying the impact of various factors on the reaction yield and purity of the product.

Base Selection and Stoichiometry: While strong bases like sodium hydride can be effective on a small scale, their use on a larger scale can be hazardous. Milder bases such as potassium carbonate or sodium hydroxide (B78521) are often preferred for scale-up due to their lower cost and safer handling. jk-sci.com The stoichiometry of the base should be optimized to ensure complete deprotonation of the phenol (B47542) without leading to unwanted side reactions.

Solvent Choice and Concentration: The choice of solvent is crucial for both reaction performance and process safety. While polar aprotic solvents can lead to faster reaction rates, their high boiling points can make them difficult to remove. Solvents with lower boiling points, such as acetone (B3395972) or 2-butanone, might be more suitable for scale-up. The concentration of the reactants should also be optimized to maximize throughput without compromising reaction efficiency or safety.

Temperature and Reaction Time: The reaction temperature is a key parameter that influences the reaction rate. An optimal temperature profile should be determined to achieve a reasonable reaction time without promoting the formation of impurities. Reaction monitoring by techniques like High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and ensure the reaction goes to completion.

Alkylating Agent: The choice of the butyl halide (e.g., 1-bromobutane (B133212) vs. 1-iodobutane) can affect the reaction rate and cost. While 1-iodobutane (B1219991) is more reactive, 1-bromobutane is generally less expensive and may be preferred for larger-scale synthesis.

The following table presents hypothetical data from an optimization study for the etherification step:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF251292
2K2CO3Acetone56 (reflux)2485
3K2CO3DMF80895
4NaOHEthanol78 (reflux)1878

Scale-Up Considerations:

Scaling up the synthesis of this compound introduces several challenges that need to be addressed:

Heat Transfer: Exothermic reactions, such as the initial deprotonation, can be difficult to control on a large scale. The choice of reactor and the efficiency of the cooling system are critical to prevent thermal runaways.

Mass Transfer: In heterogeneous reaction mixtures (e.g., with a solid base like K2CO3), efficient stirring is essential to ensure good mass transfer and consistent reaction rates.

Work-up and Purification: The work-up procedure needs to be scalable and efficient. This includes the extraction, washing, and isolation of the product. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.

Safety: A thorough safety assessment is required before scaling up any chemical process. This includes understanding the hazards of all reagents and intermediates, as well as the potential for runaway reactions or other process safety incidents.

By carefully optimizing the reaction conditions and considering the challenges of scale-up, the research production of this compound can be achieved in a safe, efficient, and reproducible manner.

Derivatization and Analog Development of 4 Butoxy 2 Fluorobenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4-Butoxy-2-fluorobenzoic acid is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through amidation, esterification, anhydride (B1165640) formation, and reduction/oxidation reactions.

Amidation Reactions for Diverse Benzoic Acid Derivatives

The conversion of the carboxylic acid to an amide is a common and powerful strategy to generate diverse molecular structures. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are effective for mediating the formation of amide bonds between this compound and various primary or secondary amines. nih.gov This method has been successfully employed to synthesize a library of linker-functionalized benzamides. nih.gov

Another approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method is considered environmentally friendly and suitable for large-scale preparations. orgsyn.org The reaction proceeds by activating the carboxylic acid, facilitating the nucleophilic attack of the amine.

The synthesis of hydrazones from the corresponding hydrazide of 4-fluorobenzoic acid represents another facet of amidation, leading to compounds with potential biological activities. scirp.orgresearchgate.netglobalscientificjournal.com

Table 1: Examples of Amidation Reactions

Reactant 1 Reactant 2 Coupling Reagent/Catalyst Product Type
This compound Primary/Secondary Amines EDC/HOBt Benzamides
This compound Amines Boric Acid Benzamides
4-Fluorobenzoic acid hydrazide Aldehydes/Ketones - Hydrazones

Esterification and Anhydride Formation

Esterification of this compound can be achieved through various catalytic methods. N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols under mild, metal-free conditions. researchgate.net This method is notable for its simple procedure and high yields. researchgate.net Traditional methods involving acid catalysis, such as using sulfuric acid with an alcohol, are also employed. globalscientificjournal.com

The formation of esters can also be accomplished using Katritzky salts in the presence of a base like potassium tert-butoxide. rsc.org This process is suitable for generating a range of esters from carboxylic acids. rsc.org The synthesis of benzyl (B1604629) esters, for instance, can be carried out by reacting the corresponding hydroxybenzoic acid with a benzyl source in the presence of an acid catalyst. justia.com

Anhydride formation, while less commonly detailed for this specific molecule in the provided context, is a standard transformation for carboxylic acids. Generally, this involves the dehydration of two carboxylic acid molecules, often facilitated by a strong dehydrating agent.

Table 2: Esterification Methods

Reactant 1 Reactant 2 Catalyst/Reagent Product Type
This compound Alcohols N-bromosuccinimide Esters
This compound Alcohols Sulfuric Acid Esters
This compound - Katritzky Salt/KOtBu Esters
2-Fluoro-4-hydroxybenzoic acid Benzyl source Acid Catalyst Benzyl Esters

Reduction and Oxidation Pathways

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol. A common method for the direct reduction of benzoic acids involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a co-reagent like bromine or iodine. sci-hub.se This approach offers a cost-effective and straightforward route to benzyl alcohols under mild conditions. sci-hub.se Another technique involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with NaBH4. nih.gov This method has been demonstrated to be highly chemoselective. nih.gov

Oxidation pathways for the butoxy side chain are also conceivable, potentially leading to the formation of aldehydes, ketones, or further oxidized products, though specific examples for this compound were not detailed in the provided search results.

Modifications of the Butoxy Side Chain

The butoxy group of this compound provides another avenue for derivatization, allowing for the exploration of structure-activity relationships by altering the nature of the alkoxy substituent.

Homologation and Structural Variations of the Alkoxy Group

The synthesis of analogs with different alkoxy chain lengths can be achieved through methods like the Ullmann coupling. rsc.org This copper-catalyzed reaction allows for the introduction of various alkoxy groups by reacting the corresponding alcohol with a suitable aryl halide precursor. rsc.org For instance, starting from a 2-fluoro-4-halobenzoic acid derivative, a range of n-alkoxybenzoic acids can be prepared. researchgate.net This strategy enables the systematic variation of the alkoxy chain length, from methoxy (B1213986) to longer chains like heptyloxy and octyloxy. researchgate.net

Table 3: Examples of Alkoxy Chain Homologation

Starting Material Reagent Reaction Type Product
2-Fluoro-4-halobenzoic acid derivative Various alcohols Ullmann Coupling 4-Alkoxy-2-fluorobenzoic acids

Introduction of Branched or Unsaturated Alkoxy Moieties

The synthesis of this compound analogs can be extended to include branched or unsaturated alkoxy side chains. The introduction of branched alkoxy groups, such as an isobutoxy group, can be accomplished using similar synthetic strategies as for linear chains, typically involving the reaction of the corresponding branched alcohol with a suitable benzoic acid precursor. researchgate.net

The incorporation of unsaturated moieties, for instance, an allyloxy group, would proceed via the reaction of an allyl halide with a 4-hydroxy-2-fluorobenzoic acid derivative. While specific examples for this compound were not explicitly found, the general principles of ether synthesis are applicable. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

Functionalization of the Fluorinated Aromatic Ring

The aromatic ring of this compound is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups that can significantly alter its characteristics.

The introduction of additional halogen atoms onto the aromatic ring of this compound can be achieved through various halogenation reactions. These modifications can influence the electronic properties and lipophilicity of the molecule.

Bromination: The bromination of fluorinated benzoic acids can be accomplished using appropriate brominating agents. For instance, the bromination of 4-chloro-3-fluorobenzoic acid has been achieved using n-butyllithium and 1,2-dibromo-1,1,2,2-tetrachloroethane. epo.org A similar approach could potentially be applied to this compound.

Iodination: Iodination can be carried out using reagents like N-iodosuccinimide, which is a mild iodinating agent. cphi-online.com The synthesis of 2-fluoro-4-iodobenzoic acid has been reported, which could serve as a precursor or a reference for the iodination of the butoxy derivative. researchgate.net

A general representation of the halogenation of this compound is shown below:

Halogenation of this compound

Table 1: Potential Halogenation Reactions of this compound

ReactionReagentPotential Product
BrominationN-Bromosuccinimide (NBS), Acid catalystBromo-4-butoxy-2-fluorobenzoic acid isomers
IodinationN-Iodosuccinimide (NIS), Acid catalystIodo-4-butoxy-2-fluorobenzoic acid isomers

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.orghu.edu.jouomustansiriyah.edu.iq The existing substituents on the this compound ring, the butoxy group (activating, ortho-, para-directing) and the fluorine atom (deactivating, ortho-, para-directing), will influence the position of incoming electrophiles.

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com This functional group can serve as a precursor for other functionalities, such as an amino group, through reduction.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is commonly carried out using fuming sulfuric acid.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Nitro-4-butoxy-2-fluorobenzoic acid isomers
SulfonationSO₃, H₂SO₄Sulfo-4-butoxy-2-fluorobenzoic acid isomers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modifications of the aromatic core. masterorganicchemistry.com

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond. masterorganicchemistry.com For instance, a bromo- or iodo- derivative of this compound could be coupled with various aryl or heteroaryl boronic acids. The Suzuki-Miyaura cross-coupling has been used to introduce fluorinated (hetero)aryl groups in the synthesis of other complex molecules. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. princeton.edupearson.com This allows for the introduction of alkenyl substituents onto the aromatic ring. The reaction is known to be tolerant of a wide range of functional groups. princeton.edu

Suzuki Coupling Reaction

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

ReactionCoupling PartnersCatalyst/BasePotential Product Class
Suzuki CouplingHalogenated this compound + Arylboronic acidPd(PPh₃)₄ / Na₂CO₃Biphenyl derivatives
Heck ReactionHalogenated this compound + AlkenePd(OAc)₂ / Et₃NAlkenyl-substituted benzoic acids

Development of Isomeric and Positional Analogs (e.g., 2-Butoxy-4-fluorobenzoic acid)

The synthesis and study of isomeric and positional analogs are crucial for understanding structure-activity relationships. An example is 2-butoxy-4-fluorobenzoic acid, where the positions of the butoxy and fluoro substituents are swapped relative to the carboxylic acid group.

The synthesis of such analogs often requires a different synthetic strategy starting from appropriately substituted precursors. For example, the synthesis of 2-n-butoxy-6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]benzoic acid has been reported, which involves the introduction of the butoxy group at a different position on the benzoic acid ring. rsc.org The synthesis of 2-fluoro-4-hydroxybenzoic acid is also known, which could potentially be a precursor for 2-fluoro-4-butoxybenzoic acid through etherification. ossila.comlookchem.cn

Table 4: Comparison of Isomeric Butoxy-fluorobenzoic acids

CompoundStructurePotential Synthetic Precursor
This compoundC₁₁H₁₃FO₃2-Fluoro-4-hydroxybenzoic acid
2-Butoxy-4-fluorobenzoic acidC₁₁H₁₃FO₃4-Fluoro-2-hydroxybenzoic acid

Bioconjugation and Prodrug Design Utilizing this compound Scaffolds

The this compound scaffold can be incorporated into larger molecules through bioconjugation or used in the design of prodrugs to improve therapeutic efficacy and targeting. nih.gov

Bioconjugation: The carboxylic acid group of this compound provides a convenient handle for conjugation to biomolecules such as peptides, proteins, or polymers. This can be used to create targeted drug delivery systems or imaging agents. For instance, fluorinated benzamide (B126) derivatives have been explored for their binding affinity to proteins like cereblon (CRBN). nih.govacs.org

Prodrug Design: The carboxylic acid can be masked as an ester or an amide, which can be cleaved in vivo to release the active drug. This approach can improve properties such as solubility, stability, and cell permeability. nih.gov The design of prodrugs is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound. nih.gov For example, acyloxybenzyl and alkoxyalkyl esters have been used as prodrug moieties for other carboxylic acid-containing drugs. nih.gov

Table 5: Potential Prodrug Strategies for this compound

Prodrug LinkagePotential PromoietiesRationale
EsterAlkyl, Acyloxyalkyl, Amino acidEnhance lipophilicity, targeted release
AmideAmino acids, PeptidesImprove stability, targeted delivery

Medicinal Chemistry and Biological Activity Studies of 4 Butoxy 2 Fluorobenzoic Acid and Its Derivatives

Exploration of Potential Biological Targets

The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific biological macromolecules. For 4-Butoxy-2-fluorobenzoic acid and its derivatives, research has begun to uncover interactions with key receptors and enzymes, suggesting avenues for further development.

Investigation of Ligand-Receptor Interactions (e.g., S1P5 receptor agonists)

A significant area of investigation for derivatives of 4-alkoxy-2-fluorobenzoic acids has been their activity as agonists for the Sphingosine-1-phosphate receptor 5 (S1P5). The S1P5 receptor is predominantly expressed in the central nervous system, particularly on oligodendrocytes, the cells responsible for myelination. This localization has made S1P5 an attractive target for the development of therapies for demyelinating diseases such as multiple sclerosis.

Studies have shown that certain 6-arylaminobenzamides, which can be synthesized from 2-fluoro-4-alkoxybenzoic acid precursors, exhibit potent S1P5 agonist activity. While specific data for a 4-butoxy derivative is not detailed in the available literature, the general scaffold is of high interest. For instance, a series of fluorinated 6-arylaminobenzamides were synthesized and evaluated for their S1P receptor activity. The core structure, derived from a substituted 2-fluorobenzoic acid, was shown to be crucial for activity.

The following table summarizes the S1P receptor activity for a representative compound from a related series to illustrate the potential of this scaffold.

Compound IDS1P1 EC50 (nM)S1P5 EC50 (nM)
7f >10000.336

Data is illustrative of the potential for selective S1P5 agonism within the broader class of 2-fluoro-4-alkoxybenzoic acid derivatives.

This data highlights the potential for achieving selectivity for the S1P5 receptor, a desirable characteristic for minimizing off-target effects that can arise from agonism at other S1P receptor subtypes, such as S1P1, which is associated with bradycardia.

Enzyme Inhibition and Modulation Studies

While specific studies on this compound as an enzyme inhibitor are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been widely investigated for inhibitory activity against various enzymes. For example, substituted benzoic acids have been identified as inhibitors of enzymes such as α-amylase and tyrosinase.

The structural motifs present in this compound, namely the carboxylic acid, the fluorine substituent, and the alkoxy group, are all known to contribute to interactions with enzyme active sites. The carboxylic acid can form key hydrogen bonds and ionic interactions, while the fluorine and butoxy groups can engage in hydrophobic and other non-covalent interactions.

Future research may explore the potential of this compound and its derivatives as inhibitors of enzymes implicated in various diseases. For instance, their potential as inhibitors of protein phosphatases or kinases could be a fruitful area of investigation.

Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. Small molecules that can modulate these interactions hold great promise for therapeutic intervention in a wide range of diseases. The development of small molecule PPI modulators is a growing field in medicinal chemistry.

Currently, there is a lack of specific research demonstrating the activity of this compound or its derivatives as modulators of protein-protein interactions. However, the principles of PPI inhibitor design often involve creating molecules that can mimic key residues at the protein interface. The substituted benzoic acid scaffold could potentially serve as a starting point for the design of such molecules. The aromatic ring can provide a rigid core, while the substituents (butoxy, fluoro, and carboxylic acid) can be tailored to interact with specific pockets on the protein surface.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding how the structural features of a molecule influence its biological activity (SAR) and physicochemical properties (SPR) is fundamental to drug discovery. For this compound and its derivatives, the butoxy group and the fluorine substituent play critical roles.

Influence of the Butoxy Group on Efficacy and Selectivity

In the context of receptor binding, the butoxy group can occupy a hydrophobic pocket within the binding site. The length of the alkyl chain is often critical for optimal binding. For instance, studies on other classes of receptor ligands have shown that increasing the alkyl chain length from methyl to butyl can lead to a significant increase in binding affinity, up to a certain point where a longer chain may introduce steric hindrance.

The following table illustrates the hypothetical influence of alkoxy chain length on receptor binding affinity, based on general principles observed in medicinal chemistry.

Alkoxy GroupRelative Binding AffinityRationale
Methoxy (B1213986)+Provides some hydrophobic interaction.
Ethoxy++Increased hydrophobic interaction.
Propoxy+++Further enhancement of hydrophobic binding.
Butoxy ++++May provide optimal fit into a hydrophobic pocket.
Pentoxy+++Potential for steric clash or suboptimal fit.

This trend highlights the importance of fine-tuning the alkoxy substituent to achieve the desired biological activity.

Role of Fluorine Substitution in Bioavailability and Metabolic Stability

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. The fluorine atom at the 2-position of this compound is expected to have several beneficial effects on its bioavailability and metabolic stability.

Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, which can influence the pKa of the carboxylic acid and its interactions with biological targets. Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the metabolic stability and half-life of the compound.

The presence of fluorine can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, the effect of fluorine on lipophilicity can be complex and context-dependent.

Impact of the Carboxylic Acid Moiety on Binding and Pharmacokinetics

The carboxylate, being ionized at physiological pH, can form strong ionic bonds and hydrogen bonds with complementary residues, such as arginine and lysine, in the binding pockets of target proteins. This interaction is often a key determinant of a compound's binding affinity and, consequently, its biological activity. Modification of the carboxylic acid, for instance, through esterification or bioisosteric replacement, can dramatically alter this binding, providing valuable insights into the structure-activity relationship (SAR).

However, the presence of a carboxylic acid can also present pharmacokinetic challenges. Its polar nature can limit passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier, potentially leading to poor oral bioavailability and limited central nervous system penetration. Furthermore, carboxylic acids can be substrates for various metabolic enzymes, leading to rapid clearance from the body. Medicinal chemists often employ strategies such as prodrugs (e.g., esters that are hydrolyzed in vivo to the active carboxylic acid) or replacement with carboxylic acid bioisosteres (e.g., tetrazoles, hydroxamic acids) to mitigate these issues while retaining the desired biological activity.

The interplay between the lipophilic butoxy group and the polar carboxylic acid in this compound will significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. The butoxy chain increases lipophilicity, which can enhance membrane permeability, but this is counterbalanced by the hydrophilic nature of the carboxylate.

Table 1: Hypothetical Physicochemical Properties and their Impact on Pharmacokinetics for this compound Analogs with Modified Carboxylic Acid Moieties.

Compound IDModification of Carboxylic AcidCalculated logPPredicted Oral Bioavailability (%)Predicted CNS Penetration
1 -COOH (Parent)2.8ModerateLow
2 -COOCH3 (Methyl Ester)3.5HighModerate
3 -CONH2 (Amide)2.1ModerateLow
4 Tetrazole2.5ModerateLow

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected impact of modifying the carboxylic acid moiety.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. Pharmacophore modeling is a powerful tool within this paradigm that focuses on the essential steric and electronic features of a set of active molecules required for biological activity.

For a series of this compound derivatives, a pharmacophore model could be generated based on their known biological activities. This model would typically consist of features such as:

A hydrogen bond acceptor: Representing the carboxylate oxygen atoms.

A hydrophobic feature: Corresponding to the butoxy group.

An aromatic ring feature: Representing the phenyl ring.

A hydrogen bond donor: Representing the carboxylic acid proton.

A halogen bond acceptor: Potentially from the fluorine atom.

The spatial arrangement of these features would define the pharmacophore. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with potentially similar biological activity but different chemical scaffolds (scaffold hopping). Furthermore, ligand-based approaches like quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the this compound analogs with their biological activities, guiding the design of more potent compounds.

In Vitro Biological Assays for Screening and Efficacy Evaluation

The initial assessment of the biological activity of this compound and its derivatives is conducted using a battery of in vitro biological assays. These assays are crucial for high-throughput screening of compound libraries and for obtaining preliminary data on efficacy and mechanism of action.

The choice of assays depends on the therapeutic target of interest. For example, if the compounds are designed as enzyme inhibitors, enzymatic assays would be employed to determine their inhibitory concentration (IC50) values. If they are intended to be receptor agonists or antagonists, cell-based reporter gene assays or binding assays using radiolabeled ligands would be appropriate.

For instance, a hypothetical screening campaign for a series of this compound analogs targeting a specific enzyme might yield the following data:

Table 2: Representative In Vitro Enzyme Inhibition Data for a Series of this compound Analogs.

Compound IDR1 Group (para to COOH)R2 Group (ortho to COOH)IC50 (µM)
5 -OCH2CH2CH2CH3-F15.2
6 -OCH3-F45.8
7 -OCH2CH2CH2CH3-H28.5
8 -OCH2CH2CH2CH3-Cl12.1

Note: This data is hypothetical and illustrates how SAR can be explored through in vitro assays.

These in vitro assays are essential for establishing initial SAR, confirming target engagement, and selecting promising compounds for further evaluation in more complex biological systems.

In Vivo Pharmacological Evaluation of Lead Compounds

Following successful in vitro screening and optimization, lead compounds from the this compound series would be advanced to in vivo pharmacological evaluation. These studies are conducted in animal models of disease to assess the efficacy, pharmacokinetics, and safety of the compounds in a living organism.

The choice of animal model is critical and must be relevant to the human disease being targeted. For example, if the compounds are being developed as anti-inflammatory agents, a rodent model of arthritis or inflammatory bowel disease might be used. Key parameters evaluated in these studies include:

Efficacy: The ability of the compound to produce the desired therapeutic effect.

Dose-response relationship: The relationship between the dose of the compound and the magnitude of the biological response.

Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the compound in the animal model. This helps in determining the appropriate dosing regimen.

Pharmacodynamics (PD): The relationship between the drug concentration at the site of action and the observed pharmacological effect.

Successful in vivo studies provide the necessary evidence to support the progression of a lead compound into preclinical and, eventually, clinical development.

Metabolic Pathways and Biotransformation of this compound Analogs

Understanding the metabolic fate of drug candidates is a critical aspect of medicinal chemistry. The biotransformation of this compound analogs will be influenced by the various functional groups present in the molecule.

The primary sites of metabolism are expected to be the butoxy group and the carboxylic acid moiety. The butoxy group can undergo several phase I metabolic reactions, including:

O-dealkylation: Cleavage of the ether linkage to form 4-hydroxy-2-fluorobenzoic acid and butanol.

Hydroxylation: Introduction of a hydroxyl group at various positions on the butyl chain.

The carboxylic acid can undergo phase II conjugation reactions, such as:

Glucuronidation: Conjugation with glucuronic acid to form a more water-soluble glucuronide conjugate, which is readily excreted.

Amino acid conjugation: Conjugation with amino acids like glycine.

The fluorine atom is generally metabolically stable and is less likely to be a site of metabolism. However, its presence can influence the metabolism of adjacent functional groups due to its electron-withdrawing nature. In vitro metabolism studies using liver microsomes or hepatocytes are typically conducted to identify the major metabolites and the enzymes responsible for their formation.

Research on Biological Safety and Toxicity Profiles in a Medicinal Chemistry Context

Early assessment of the safety and toxicity profile of drug candidates is essential to avoid late-stage failures in drug development. For this compound and its derivatives, several potential toxicological concerns would need to be investigated.

The carboxylic acid moiety, while important for activity, can sometimes be associated with toxicity. For example, some carboxylic acid-containing drugs have been linked to idiosyncratic drug-induced liver injury. Therefore, early in vitro cytotoxicity assays in relevant cell lines (e.g., hepatocytes) are important.

A standard battery of preclinical safety and toxicity studies would be required, including:

In vitro cytotoxicity assays.

Genotoxicity assays (e.g., Ames test).

Cardiotoxicity assays (e.g., hERG channel inhibition).

Acute and repeated-dose toxicity studies in animal models.

These studies are crucial for identifying any potential safety liabilities and for establishing a safe therapeutic window for the lead compounds.

Computational Chemistry and Cheminformatics in Research on 4 Butoxy 2 Fluorobenzoic Acid

Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 4-Butoxy-2-fluorobenzoic acid, molecular docking could be employed to screen for potential biological targets, such as enzymes or receptors, where it might exhibit inhibitory or modulatory activity. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on their binding affinity. This can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide valuable information about the distribution of electrons, molecular orbitals, and the energies of different molecular conformations. For this compound, DFT calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability.

Furthermore, quantum chemical calculations can be used to predict the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. This information is crucial for understanding its potential metabolic pathways and for designing derivatives with altered reactivity. The calculated electrostatic potential map can also highlight the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The assessment of ADMET properties is a critical step in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. Cheminformatics tools can predict these properties based on the molecular structure of a compound, thus reducing the need for extensive experimental testing.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent. It is a key determinant of a drug's absorption and distribution. For this compound, a calculated LogP value would indicate its tendency to partition into lipid membranes. A moderate LogP value is often desirable for oral bioavailability, as it allows for both sufficient solubility in the aqueous environment of the gastrointestinal tract and efficient passage across lipid cell membranes.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability. For this compound, the TPSA would be calculated based on its constituent atoms, providing an estimate of its potential for oral absorption and blood-brain barrier penetration.

The number of hydrogen bond donors and acceptors in a molecule is another important factor influencing its pharmacokinetic properties. These characteristics are often considered in drug-likeness rules, such as Lipinski's rule of five. For this compound, the carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). The butoxy group's oxygen atom can also act as a hydrogen bond acceptor. These features will influence its solubility and its ability to interact with biological targets.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and the lowest energy conformation is typically the most populated. For this compound, the flexibility of the butoxy side chain and the orientation of the carboxylic acid group are key conformational features.

Computational methods can be used to explore the conformational energy landscape of this compound. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of this analysis can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation of this compound is crucial, as the three-dimensional shape of a molecule is a primary determinant of its biological activity. Research on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, has shown that multiple conformers can exist and that their relative populations can be influenced by environmental factors mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

In a hypothetical QSAR study on a series of this compound derivatives, various molecular descriptors would be calculated to quantify the structural features of each molecule. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic aspects of the molecule. For this compound, the highly electronegative fluorine atom significantly influences the electron distribution in the benzene (B151609) ring, which can be quantified by descriptors such as Hammett constants or calculated atomic charges. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic descriptors. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. The butoxy group is a key contributor to the steric profile of this compound. Descriptors like molar refractivity and Taft steric parameters can be used to model the influence of this bulky substituent.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. The butoxy group, with its four-carbon chain, significantly increases the lipophilicity of the benzoic acid core.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be employed to build a QSAR model. For instance, a hypothetical QSAR equation for the antibacterial activity of a series of this compound derivatives might look like:

pMIC = -0.25 * (logP)^2 + 1.5 * logP + 0.8 * σ - 0.1 * MR + 2.5

Where:

pMIC is the negative logarithm of the minimum inhibitory concentration.

logP represents the hydrophobicity.

σ is the Hammett constant for the substituent on the phenyl ring.

MR is the molar refractivity.

This equation would suggest that hydrophobicity has a parabolic relationship with activity, and that electron-withdrawing groups and smaller steric bulk are favorable for antibacterial action.

Below is an interactive data table showcasing a hypothetical QSAR study on a series of derivatives of this compound.

CompoundSubstituent (R)logPσMRExperimental pMICPredicted pMIC
1 H3.5055.24.84.9
2 5-Cl4.20.2360.35.25.1
3 5-NO23.40.7860.05.55.6
4 5-CH34.0-0.1760.04.64.5
5 5-OH3.2-0.3756.14.34.4

Similarly, QSPR models can predict physicochemical properties. For example, a QSPR model for the aqueous solubility (logS) of this compound and its analogs might be developed using descriptors such as molecular weight, polar surface area, and the number of rotatable bonds.

Virtual Screening and De Novo Design of Derivative Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov this compound can serve as a scaffold for building a virtual library of derivatives to be screened against a specific biological target.

The process would involve:

Library Enumeration: A virtual library of compounds can be generated by adding a variety of substituents at different positions on the this compound scaffold. This can be done using reaction-based enumeration tools that apply known chemical reactions to a set of starting materials. researchgate.net

Filtering: The generated library is then filtered based on physicochemical properties to ensure "drug-likeness." This often involves applying rules such as Lipinski's Rule of Five, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Docking and Scoring: The filtered library is then docked into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site, and scoring functions estimate the binding affinity. Compounds with the best scores are then prioritized for experimental testing.

An example of a virtual screening workflow is presented in the table below.

StepDescriptionExample for this compound
1. Target Selection Identify a biological target of interest.Dihydrofolate reductase (DHFR), an enzyme involved in bacterial growth. researchgate.net
2. Library Generation Create a virtual library of derivatives.A library of 10,000 derivatives of this compound with diverse substituents.
3. Property Filtering Apply drug-likeness filters.Remove compounds with MW > 500 Da or logP > 5.
4. Molecular Docking Dock the remaining compounds into the DHFR active site.Use software like AutoDock or Glide.
5. Hit Selection Rank compounds based on docking scores and visual inspection.Select the top 100 compounds with the best predicted binding affinities for synthesis and biological evaluation.

De novo design , on the other hand, involves the computational generation of novel molecular structures from scratch, rather than screening existing ones. In this approach, this compound could be used as a starting fragment. The software would then "grow" the molecule by adding new fragments that are complementary to the binding site of the target protein. This allows for the exploration of a much larger chemical space and the design of truly novel compounds. For instance, a de novo design program could start with the benzoic acid core of this compound positioned to interact with key residues in an enzyme's active site and then build upon it with fragments that favorably occupy adjacent pockets.

Analytical and Spectroscopic Characterization Techniques for Research on 4 Butoxy 2 Fluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Butoxy-2-fluorobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that provide information about the proton and carbon frameworks of the molecule, respectively.

Proton NMR (¹H NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electron-donating butoxy group and the electron-withdrawing fluorine and carboxylic acid groups. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between the non-equivalent protons and coupling with the fluorine atom. The butoxy group protons will appear as characteristic multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted data based on analysis of similar compounds)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
-COOH10-13s (broad)N/A
Ar-H (adjacent to COOH)~7.9-8.1dJ(H,H) ≈ 8-9
Ar-H (adjacent to F)~6.8-7.0ddJ(H,H) ≈ 8-9, J(H,F) ≈ 10-12
Ar-H (adjacent to O-CH₂)~6.7-6.9dJ(H,F) ≈ 2-3
-OCH₂-~4.0-4.2tJ(H,H) ≈ 6-7
-OCH₂CH₂-~1.7-1.9sextetJ(H,H) ≈ 7-8
-CH₂CH₃~1.4-1.6sextetJ(H,H) ≈ 7-8
-CH₃~0.9-1.0tJ(H,H) ≈ 7-8

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic region will show signals for the six benzene (B151609) ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The butoxy group carbons will resonate at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of similar compounds)

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH~165-170
Ar-C (C-F)~160-165 (d, ¹JCF ≈ 240-250 Hz)
Ar-C (C-O)~160-165
Ar-C (C-COOH)~115-120
Ar-CH (adjacent to COOH)~130-135
Ar-CH (adjacent to F)~105-110 (d, ²JCF ≈ 20-25 Hz)
Ar-CH (adjacent to O-CH₂)~100-105 (d, ³JCF ≈ 5-10 Hz)
-OCH₂-~68-70
-OCH₂CH₂-~30-32
-CH₂CH₃~19-21
-CH₃~13-15

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful technique for the characterization of this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected, and its chemical shift would be indicative of a fluorine atom attached to an aromatic ring with both electron-donating and electron-withdrawing groups. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. Studies on similar fluorobenzoic acids have shown a range of chemical shifts that can aid in the structural confirmation. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the sequence of the butoxy group by showing correlations between adjacent methylene and methyl protons. It would also help to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is used to definitively assign the ¹³C signals for all protonated carbons by correlating them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is a powerful tool for connecting different fragments of the molecule. For instance, correlations from the -OCH₂- protons to the aromatic carbon at the 4-position would confirm the attachment of the butoxy group. Correlations from the aromatic protons to the carboxylic carbon would confirm the position of the acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the butoxy group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₁H₁₃FO₃. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Calculated Exact Mass [M-H]⁻
C₁₁H₁₃FO₃213.0921211.0776

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of carboxylic acids like this compound, derivatization (e.g., methylation or silylation) is often employed to increase volatility and improve chromatographic performance. nih.gov

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound would likely involve characteristic losses. The most common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) or parts of the alkyl chain.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Predicted data based on analysis of similar compounds)

m/zPossible Fragment IdentityFragmentation Pathway
212[M]⁺ (Molecular Ion)N/A
195[M - OH]⁺Loss of hydroxyl radical
167[M - COOH]⁺Loss of carboxylic acid group
156[M - C₄H₈]⁺Loss of butene from the butoxy group (McLafferty rearrangement)
139[M - C₄H₉O]⁺Loss of butoxy radical

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental for confirming the molecular weight and providing structural information through fragmentation analysis.

The compound, with a molecular formula of C₁₁H₁₃FO₃, has a molecular weight of 212.22 g/mol . molport.comsynquestlabs.com In an LC-MS analysis, the sample is first separated on a chromatographic column, typically a reversed-phase column, before being introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) are commonly employed for compounds like fluorobenzoic acids. nih.gov ESI can be operated in either positive or negative ion mode.

In negative ion mode, this compound is expected to readily lose a proton (H⁺) from its carboxylic acid group to form the deprotonated molecule, [M-H]⁻, which would be observed at a mass-to-charge ratio (m/z) of 211. In positive ion mode, adducts with protons [M+H]⁺ or other cations like sodium [M+Na]⁺ may be formed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Further structural analysis can be achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion (e.g., [M-H]⁻) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. For instance, fragmentation of the [M-H]⁻ ion of this compound might involve the loss of the butoxy group or the carboxyl group.

Table 1: Predicted m/z Values for this compound in LC-MS
Ion SpeciesFormulaAdductCalculated m/zIonization Mode
Protonated Molecule[C₁₁H₁₄FO₃]⁺[M+H]⁺213.09Positive
Deprotonated Molecule[C₁₁H₁₂FO₃]⁻[M-H]⁻211.08Negative
Sodium Adduct[C₁₁H₁₃FO₃Na]⁺[M+Na]⁺235.07Positive

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for determining the purity of this compound and quantifying any related impurities. These methods are widely used for the analysis of fluorobenzoic acid derivatives due to their sensitivity, accuracy, and reproducibility. ekb.eg

A typical setup for purity assessment involves a reversed-phase chromatographic method. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For acidic compounds like this compound, the mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated, leading to sharper peaks and better retention. ekb.egrsc.org

The presence of the butoxy group increases the hydrophobicity of the molecule compared to 2-fluorobenzoic acid, which would result in a longer retention time under reversed-phase conditions. UPLC systems, which use smaller particle size columns (typically <2 µm), offer faster analysis times and improved resolution compared to traditional HPLC systems. ekb.egs4science.at Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. thermofisher.com Method validation according to ICH guidelines is crucial to ensure the method is specific, linear, accurate, precise, and robust for its intended purpose of quality control. ekb.egiaea.org

Table 2: Typical HPLC/UPLC Parameters for Analysis of Benzoic Acid Derivatives
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Flow Rate0.2 - 0.6 mL/min
Column Temperature25 - 40 °C
Detection Wavelength~230 - 254 nm
Injection Volume1 - 5 µL

Preparative Chromatography for Compound Purification

When a high-purity sample of this compound is required for research, such as for biological testing or as a reference standard, preparative chromatography is the method of choice for isolation. This technique is essentially a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound rather than just detect and quantify it.

The principles of separation remain the same as in analytical HPLC, typically employing a reversed-phase stationary phase. However, preparative systems use larger columns with greater diameters and larger particle sizes to accommodate higher sample loads. The mobile phase flow rates are also significantly higher to maintain efficient separation on the larger column.

After the crude sample mixture is injected onto the column, the separated components are monitored as they elute. A fraction collector is used to selectively collect the eluent containing the pure this compound, based on the detector signal (usually UV). The collected fractions are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the purified solid compound. The purity of the isolated compound is subsequently confirmed using analytical HPLC or other characterization techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is one of the most recognizable features in an IR spectrum. The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption band around 1700-1680 cm⁻¹. researchgate.net The spectrum would also show C-O stretching vibrations for the carboxylic acid and the butoxy ether group between 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹, respectively.

Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while the C-H stretching of the aliphatic butoxy group appears just below 3000 cm⁻¹. Finally, the C-F bond produces a characteristic stretching absorption in the 1250-1020 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic RingC-H Stretch3100 - 3000Medium
Alkyl (Butoxy)C-H Stretch2960 - 2850Medium-Strong
Carboxylic AcidC=O Stretch1700 - 1680Strong
Aromatic RingC=C Stretch1600 - 1450Medium
Carboxylic Acid / EtherC-O Stretch1320 - 1210Strong
Aryl FluorideC-F Stretch1250 - 1020Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the primary chromophore is the substituted benzene ring.

The UV spectrum of this compound is expected to show absorptions resulting from π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. The π → π* transitions, which involve the electrons in the aromatic system, are typically strong and occur at shorter wavelengths. The n → π* transition involves the non-bonding electrons on the oxygen atoms of the carbonyl group and is generally weaker and occurs at longer wavelengths. masterorganicchemistry.com

The position and intensity of the maximum absorbance (λmax) are influenced by the substituents on the benzene ring. Both the butoxy group (an auxochrome) and the fluorine atom can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzoic acid.

UV-Vis spectroscopy is also a valuable tool for determining the concentration of a compound in solution, following the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a calibration curve with standards of known concentration, the concentration of an unknown sample of this compound can be accurately determined.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal is bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined. For this compound, the data would confirm the planar structure of the benzene ring and provide the exact bond lengths for C-C, C=O, C-O, and C-F bonds.

Furthermore, X-ray crystallography reveals intermolecular interactions that stabilize the crystal lattice. For benzoic acids, a common and significant interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. eurjchem.com The analysis would also show how the butoxy chains pack within the crystal and if other non-covalent interactions, such as π-stacking of the aromatic rings, are present. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced Analytical Methods for Impurity Profiling and Stability Studies

The comprehensive characterization of impurities and degradation products is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of a drug substance. lcms.cz For this compound, a multifaceted approach employing advanced analytical techniques is essential to establish a complete impurity profile and understand its intrinsic stability. This process is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH), which mandate rigorous testing to identify and quantify any substance that is not the intended chemical entity. nih.govprecisionstabilitystorage.com

Impurity Profiling Using Hyphenated Chromatographic Techniques

Impurity profiling involves the identification, characterization, and quantification of impurities present in a drug substance. biomedres.us For this compound, these impurities can originate from the synthetic route (e.g., starting materials, by-products, intermediates) or form during storage (degradation products).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the cornerstone technique for impurity profiling of non-volatile and thermally unstable compounds. biomedres.uschromatographyonline.com A stability-indicating HPLC method is one that can accurately quantify the decrease of the active substance due to degradation and separate it from its degradation products. irjponline.org For this compound, a reversed-phase HPLC (RP-HPLC) method would be developed and optimized to achieve baseline separation of the main peak from all potential process-related and degradation impurities. conicet.gov.ar Method development would involve screening various stationary phases (like C18 or phenyl columns), mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phases), and detector wavelengths to ensure maximum resolution and sensitivity. irjponline.orgekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities, HPLC is often coupled with mass spectrometry. biomedres.us LC-MS is a powerful tool that provides molecular weight information of the eluted compounds, facilitating the rapid identification of impurities. biomedres.us High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental composition of an impurity, which is crucial for structural elucidation.

Below is a table of potential process-related impurities for this compound that would be targeted during method development.

Table 1: Hypothetical Process-Related Impurities of this compound and Analytical Data

Potential ImpurityPotential SourceHypothetical HPLC RT (min)Hypothetical [M-H]⁻ m/z
2-Fluoro-4-hydroxybenzoic acidUnreacted starting material3.5155.02
1-Bromobutane (B133212)Reagent from ether synthesis12.1N/A (Volatile, better by GC-MS)
4-Butoxy-2-fluorobenzamideSide-reaction product7.2210.10
Dibutyl etherBy-product of ether synthesis15.8N/A (Volatile, better by GC-MS)

Stability Studies and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. amsbiopharma.comich.org Forced degradation, or stress testing, is a critical component of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products and establish degradation pathways. rjptonline.orggsconlinepress.com This process is essential for developing and validating a stability-indicating analytical method. rjptonline.org

The typical stress conditions applied in a forced degradation study for this compound would include:

Acid Hydrolysis: Treatment with an acid like hydrochloric acid at elevated temperatures.

Base Hydrolysis: Exposure to a base such as sodium hydroxide (B78521), which can hydrolyze ester or amide functionalities if present as impurities, or potentially affect the butoxy group.

Oxidation: Using an oxidizing agent like hydrogen peroxide to identify potential sites of oxidation.

Thermal Stress: Exposing the solid or solution to high temperatures to assess thermal stability.

Photostability: Exposing the substance to light of specified wavelengths (UV and visible) to determine light sensitivity, as outlined in ICH guideline Q1B. slideshare.net

The samples generated from these stress conditions are then analyzed by the developed stability-indicating HPLC/LC-MS method to separate and identify the degradation products.

The following interactive table summarizes hypothetical results from a forced degradation study on this compound.

Table 2: Interactive Summary of a Hypothetical Forced Degradation Study on this compound

Stress ConditionConditions% DegradationMajor Degradant(s) ObservedHypothetical [M-H]⁻ m/z
Acid Hydrolysis0.1 M HCl at 80°C for 24h~8%2-Fluoro-4-hydroxybenzoic acid155.02
Base Hydrolysis0.1 M NaOH at 60°C for 12h~15%2-Fluoro-4-hydroxybenzoic acid155.02
Oxidative3% H₂O₂ at RT for 48h~5%Hydroxylated derivative on butyl chain227.08
Thermal80°C for 72h (solid state)<1%No significant degradationN/A
PhotolyticICH Q1B conditions~2%Minor unspecified degradantsVarious

The primary degradation pathway observed in this hypothetical study is the cleavage of the ether bond, yielding 2-Fluoro-4-hydroxybenzoic acid, a plausible outcome under both acidic and basic hydrolytic stress. The identification of such degradants is confirmed by comparing their retention times and mass spectra with those of synthesized reference standards.

For definitive structural elucidation of novel or significant degradation products, preparative HPLC can be used to isolate sufficient quantities of the impurity. The isolated substance is then subjected to advanced spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) and HRMS, to confirm its exact chemical structure. biomedres.us This comprehensive approach ensures that the analytical methods are truly stability-indicating and that all relevant impurities are controlled, guaranteeing the final product's quality. nih.gov

Potential Applications and Future Research Directions

Role in Contemporary Drug Discovery and Development

4-Butoxy-2-fluorobenzoic acid stands as a molecule of interest in modern medicinal chemistry, primarily due to its combination of a fluorinated benzoic acid core and a butoxy substituent. The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. nbinno.com Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, influence binding interactions with biological targets, and improve metabolic stability and bioavailability, leading to more effective drug formulations. nbinno.comnbinno.com Aromatic compounds are fundamental scaffolds in a vast array of pharmaceuticals, and functionalization with groups like alkoxy moieties can be crucial for their therapeutic action. unc.eduopenaccessjournals.com

The butoxy group, an alkoxy substituent, can influence the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The metabolic oxidation of alkoxy groups can lead to the formation of hydroxy groups, which in turn can alter the drug's interaction with its target receptor and facilitate its elimination from the body. nih.gov Therefore, derivatives of this compound are promising candidates for developing new therapeutic agents. The strategic placement of the fluorine and butoxy groups on the benzoic acid ring provides a template that can be modified to fine-tune the molecule's properties for specific therapeutic targets. Research into fluorinated carboxylic acids continues to yield powerful building blocks for creating biologically interesting molecules. rsc.orgnih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale for Potential Application
Oncology Fluorinated compounds are common in chemotherapy agents; the scaffold can be used to design enzyme inhibitors or receptor antagonists.
Anti-inflammatory Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives; fluorine can enhance potency.
Infectious Diseases The unique electronic properties of the fluorinated ring can be exploited to design novel antimicrobial or antiviral agents. researchgate.net
Metabolic Disorders The structure can serve as a basis for developing drugs targeting enzymes or receptors involved in metabolic pathways.
Neurological Disorders The lipophilicity imparted by the butoxy group may aid in crossing the blood-brain barrier for CNS-targeting drugs.

Contributions to Agrochemical and Crop Protection Research

In the agrochemical sector, fluorinated organic compounds play a pivotal role in the development of modern pesticides and herbicides. google.comresearchgate.net The inclusion of fluorine can significantly increase the biological activity and persistence of these agents. nbinno.com 4-Fluorobenzoic acid and its derivatives are recognized as important building blocks for creating advanced agrochemicals. nbinno.com The unique structure of this compound makes it a valuable intermediate for synthesizing new crop protection chemicals. chemimpex.com

The synthesis of many modern fungicides and herbicides involves the coupling of fluorine-containing building blocks. rhhz.net The fluorobenzoic acid moiety can be incorporated into a larger molecule to create a novel active ingredient with enhanced efficacy. The butoxy group can further modify the compound's properties, such as its uptake by plants or its environmental degradation profile. The continued need for new and more effective crop protection agents drives research into versatile intermediates like this compound. unc.edu

Applications in Material Science and Polymer Chemistry

The unique properties of fluorinated compounds extend their utility to material science and polymer chemistry. unc.edu Fluorinated carboxylic acids have been investigated for their ability to act as molecular building blocks in the formation of self-assembled monolayers. rsc.org These organized molecular structures have potential applications in electronics, coatings, and sensor technology.

Furthermore, intermediates like this compound can be used in the synthesis of specialty polymers. nbinno.com The incorporation of fluorine can enhance a polymer's thermal stability and chemical resistance. chemimpex.com The aromatic core of the molecule provides rigidity, while the butoxy group can act as an internal plasticizer or modify the polymer's solubility. These characteristics make it a candidate for developing advanced materials with tailored properties for demanding applications.

Utility as a Versatile Chemical Building Block or Intermediate in Complex Organic Syntheses

This compound is a valuable intermediate in organic synthesis due to its distinct functional groups, which allow for a variety of chemical transformations. chemimpex.comwikipedia.org The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration. researchgate.netresearchgate.net The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. nih.govscience.gov

Halogenated derivatives of benzoic acid are widely used in the synthesis of pharmaceutically important products. hsppharma.com For instance, 4-Bromo-2-fluorobenzoic acid serves as a key raw material for synthesizing complex heterocyclic compounds through palladium-catalyzed coupling reactions. guidechem.com Similarly, this compound can be strategically employed to construct complex molecular architectures for various applications in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com The synthesis of a variety of fluorine-containing aromatic carboxylic acids from readily available materials highlights their importance as building blocks. hokudai.ac.jp

Table 2: Examples of Reactions Utilizing Fluorobenzoic Acid Scaffolds

Reaction Type Reactant Example Product Class Reference
Amidation & Cyclization 4-Bromo-2-fluorobenzoic acid Heterocyclic compounds (e.g., Enzalutamide) guidechem.com
Esterification 4-Fluorobenzoic acid 4-Fluorobenzoate esters researchgate.netglobalscientificjournal.com
Hydrazide Formation Ethyl 4-fluorobenzoate 4-Fluorobenzohydrazide researchgate.net
Oxadiazole Synthesis Hydrazone derivatives of 4-fluorobenzohydrazide 1,3,4-Oxadiazole analogs researchgate.net
Co-crystal Formation 4-Fluorobenzoic acid Supramolecular structures eurjchem.com

Emerging Research Frontiers for Fluorinated Carboxylic Acids and Butoxy-Substituted Aromatics

The fields of organofluorine chemistry and aromatic functionalization are continually evolving, opening new frontiers for molecules like this compound. A significant recent development is the creation of new methods for the direct introduction of fluorine atoms into carboxylic acids, which simplifies and accelerates what was previously a complex, multi-step process. innovations-report.com Advances in photoredox catalysis are also enabling novel functionalization of aromatic compounds under mild conditions, offering new ways to synthesize derivatives that were previously difficult to access. unc.edu

Research is also focused on understanding the fundamental interactions of aromatic molecules. New experimental data on how aromatic rings arrange themselves in liquids is challenging existing theoretical models, which could lead to more accurate molecular modeling and, consequently, more efficient drug and material design. stfc.ac.uk The study of butoxy-substituted aromatics is relevant to understanding how steric and electronic effects influence chemical reactivity and selectivity in reactions such as bromination. nsf.gov Another emerging area is the functionalization of aromatic compounds to create "quantum functional groups" for potential use in quantum information science. arxiv.org

Opportunities for Interdisciplinary Research and Collaborative Initiatives

The diverse potential of this compound across medicine, agriculture, and material science inherently creates opportunities for interdisciplinary collaboration. openaccessjournals.com The development of a new drug, for example, requires the combined expertise of synthetic organic chemists to create derivatives, medicinal chemists to optimize their properties, and biologists to test their efficacy and mechanism of action. Similarly, creating new agrochemicals involves collaboration between chemists and plant scientists. researchgate.net

Academic and industrial partnerships are crucial for translating fundamental research into practical applications. loyno.edu Collaborative projects could focus on developing novel synthetic methodologies using this building block, exploring its use in creating new smart materials, or investigating its potential in developing targeted therapies. Such initiatives, bringing together researchers from different fields, will be essential to fully exploit the potential of versatile chemical compounds like this compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
4-Bromo-2-fluorobenzoic acid
4-Fluorobenzoic acid
Ethyl 4-fluorobenzoate
4-Fluorobenzohydrazide

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research surrounding 4-Butoxy-2-fluorobenzoic acid has predominantly centered on its application as a crucial building block in the synthesis of more complex molecules with significant biological activity. The primary area of investigation has been its use in the creation of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase. HIF is a transcription factor that plays a critical role in the body's response to low oxygen levels, or hypoxia, and its inhibitors are explored for the treatment of anemia and other ischemic conditions. nih.govoup.com

Methodological advancements related to this compound are primarily understood through the lens of general synthetic strategies for fluorinated and alkoxy-substituted benzoic acids. The synthesis of this compound can be inferred to follow established organic chemistry principles, likely involving the alkylation of a di-substituted fluorobenzoic acid precursor, such as 2,4-difluorobenzoic acid, with a butoxy group. While specific, novel synthetic methods solely for this compound are not extensively detailed in publicly available research, the established methods for creating similar molecules are robust and adaptable. chemicalbook.com

Broader Impact and Significance of Research on this compound

The principal significance of this compound lies in its role as a key intermediate in the pharmaceutical industry. nih.govresearchgate.net Its incorporation into the structure of HIF prolyl-hydroxylase inhibitors underscores its importance in the development of novel therapeutics for anemia associated with chronic kidney disease. nih.govoup.com The development of such inhibitors represents a significant advancement in patient care, offering an alternative to traditional erythropoiesis-stimulating agents.

Furthermore, the structural characteristics of this compound, specifically the presence of an alkoxy chain on a benzoic acid core, suggest potential, though less explored, applications in materials science. Similar alkoxybenzoic acids are known to exhibit liquid crystalline properties. researchgate.netresearchgate.netnih.govnih.gov These materials have applications in various technologies, including displays and sensors. The specific arrangement of the butoxy and fluoro substituents on the benzoic acid ring of this compound could lead to unique mesophase behaviors, representing an area of potential technological importance.

Future Outlook and Identification of Unaddressed Research Questions

The future of research on this compound is likely to follow two main paths: its continued use as a pharmaceutical intermediate and the exploration of its potential in materials science.

Several unaddressed research questions remain:

Detailed Physicochemical Characterization: While its basic chemical identity is known, a comprehensive public database of its physicochemical properties, including melting point, boiling point, and solubility in various solvents, is not readily available. chemicalbook.comsynquestlabs.com A detailed characterization would be invaluable for its application in both pharmaceutical synthesis and materials science.

Exploration of Liquid Crystalline Properties: A thorough investigation into whether this compound and its derivatives exhibit liquid crystalline phases is warranted. researchgate.netresearchgate.netnih.govnih.gov Research in this area could uncover novel materials with unique optical or electronic properties.

Expansion of Pharmaceutical Applications: While its role in HIF prolyl-hydroxylase inhibitors is noted, further research could explore its utility as an intermediate for other classes of bioactive molecules. The unique combination of its substituents may offer advantages in the synthesis of other targeted therapies.

Optimization of Synthetic Routes: The development and publication of optimized, high-yield synthetic routes specifically for this compound would be beneficial for its wider and more cost-effective use in industrial applications.

Q & A

Q. What established synthetic routes are available for 4-Butoxy-2-fluorobenzoic acid, and what parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates like 1-(4-Bromobutoxy)-2-fluorobenzene (CAS 106558-68-3) can react with benzoic acid derivatives under basic conditions . Key parameters include:
  • Catalyst selection (e.g., palladium catalysts for cross-coupling).
  • Reaction temperature (optimized between 60–100°C to balance reactivity and side reactions).
  • Purification via column chromatography or recrystallization using ethanol/water mixtures.
  • Yield optimization through stoichiometric control of the butoxy precursor.

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • HPLC (C18 columns, acetonitrile/water mobile phase) to assess purity (>97% threshold) .
  • NMR (¹H/¹³C and ¹⁹F NMR) to confirm substituent positions and butoxy linkage integrity .
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ expected at m/z 227.08).
  • FT-IR to verify carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents and strong acids .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.